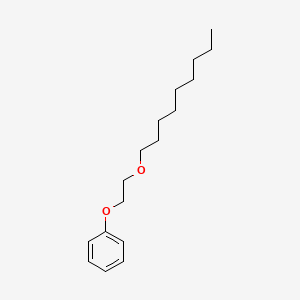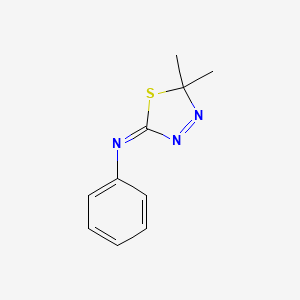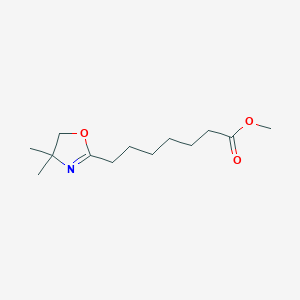
(2-Nonyloxy-ethoxy)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nonyloxy-ethoxy)-benzene is an organic compound characterized by the presence of a benzene ring substituted with a nonyloxy-ethoxy group. This compound is part of a larger class of ether compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nonyloxy-ethoxy)-benzene typically involves the reaction of nonyl alcohol with ethylene oxide to form nonyloxy-ethanol. This intermediate is then reacted with benzene in the presence of a suitable catalyst to yield this compound. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Nonyloxy-ethoxy)-benzene can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonyloxy-benzoic acid, while substitution reactions can produce a variety of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(2-Nonyloxy-ethoxy)-benzene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.
Industry: It is used in the formulation of surfactants and emulsifiers, which are essential in various industrial processes.
Mécanisme D'action
The mechanism by which (2-Nonyloxy-ethoxy)-benzene exerts its effects is primarily through its interaction with lipid membranes. The nonyloxy-ethoxy group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-(2-Nonyloxy-ethoxy)-ethoxy)-ethoxy)-ethanol
- 2-[2-(Nonyloxy)ethoxy]ethyl acetate
- [2-(Nonyloxy)ethoxy]silane
Uniqueness
Compared to similar compounds, (2-Nonyloxy-ethoxy)-benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with lipid membranes or other organic molecules.
Propriétés
Numéro CAS |
93541-25-4 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-nonoxyethoxybenzene |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-11-14-18-15-16-19-17-12-9-8-10-13-17/h8-10,12-13H,2-7,11,14-16H2,1H3 |
Clé InChI |
BNWDAMVRSCEAHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)



![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)

![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)




